N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide
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Overview
Description
N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide typically involves the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions.
Introduction of the Benzyl Group: The benzyl group is introduced through nucleophilic substitution reactions, often using benzyl halides as reagents.
Coupling with 3-Chlorobenzenecarbohydrazide: The final step involves coupling the benzyl-piperidine intermediate with 3-chlorobenzenecarbohydrazide under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Biological Research: The compound is used in studies related to its antiviral and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide involves its interaction with specific molecular targets. The benzyl-piperidine moiety is known to interact with opioid receptors, which may explain its potential analgesic properties . Additionally, the compound may inhibit certain enzymes or proteins involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent opioid analgesic.
N-(1-Benzyl-4-piperidinyl)-2-fluorobenzamide: Another piperidine derivative with potential pharmacological applications.
Uniqueness
N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-N'-(3-chlorobenzoyl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-18-8-4-7-17(13-18)20(26)23-22-19(25)16-9-11-24(12-10-16)14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOYKLZQTWFPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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